molecular formula C17H19NO2 B5791849 N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide

N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide

Cat. No. B5791849
M. Wt: 269.34 g/mol
InChI Key: UAGPBFWZLQJVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide, also known as BML-210, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of benzamide derivatives and has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide involves the inhibition of various signaling pathways such as the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in the regulation of inflammation, cell growth, and apoptosis. By inhibiting these pathways, N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide can exert its anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
In cancer cells, N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide has been found to induce apoptosis by activating the caspase cascade, which is involved in programmed cell death. It has also been found to inhibit the proliferation and migration of cancer cells by modulating various signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide in lab experiments include its high purity and specificity for various signaling pathways. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide is its potential toxicity at high doses. Careful dosing and toxicity studies are necessary to ensure its safety in lab experiments.

Future Directions

There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide. One potential area of research is its use in combination with other drugs for cancer therapy. It has been found to enhance the efficacy of various chemotherapeutic agents in cancer cells. Another area of research is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Its neuroprotective effects make it a potential candidate for disease-modifying therapies.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a potential candidate for drug development. Further research is necessary to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxy-5-methylphenylamine to obtain the final product, N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide. The purity of the compound is determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide has been found to inhibit the growth of various cancer cell lines such as breast, prostate, and colon cancer cells. It has also been found to induce apoptosis (programmed cell death) in these cancer cells, making it a potential candidate for cancer therapy.
In neurodegenerative disorders, N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide has been found to exhibit neuroprotective effects by reducing the oxidative stress and inflammation associated with these diseases. It has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have also been studied with N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide. It has been found to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-5-7-14(13(3)9-11)17(19)18-15-10-12(2)6-8-16(15)20-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGPBFWZLQJVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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